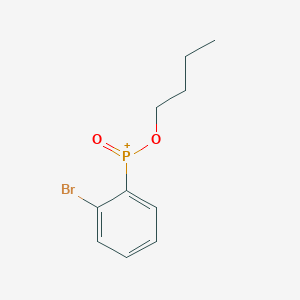![molecular formula C12H12ClNO2S2 B12545927 Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate CAS No. 655251-61-9](/img/structure/B12545927.png)
Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential bacterial proteins or disrupt the integrity of the bacterial cell membrane. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate can be compared with other benzothiazole derivatives such as:
- Ethyl 2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]propanoate
- Ethyl 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoate
- Ethyl 2-[(5-phenyl-1,3-benzothiazol-2-yl)sulfanyl]propanoate
These compounds share a similar core structure but differ in the substituents on the benzothiazole ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, making each unique in its own right.
Properties
CAS No. |
655251-61-9 |
|---|---|
Molecular Formula |
C12H12ClNO2S2 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C12H12ClNO2S2/c1-3-16-11(15)7(2)17-12-14-9-6-8(13)4-5-10(9)18-12/h4-7H,3H2,1-2H3 |
InChI Key |
ICRZIBPHKIOCTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


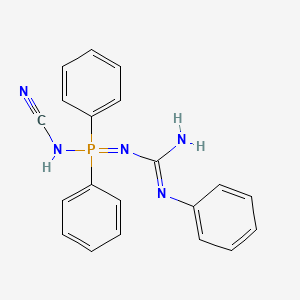
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
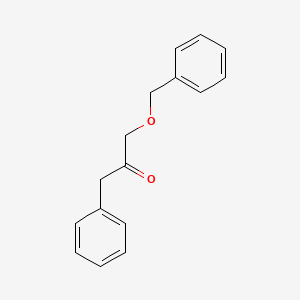

![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
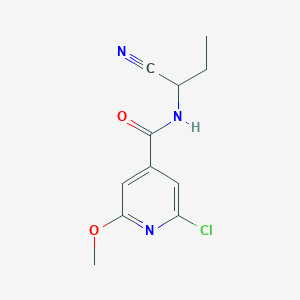


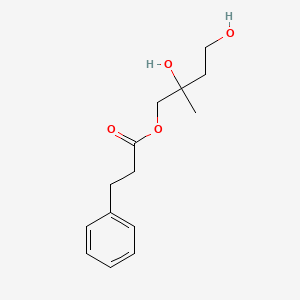
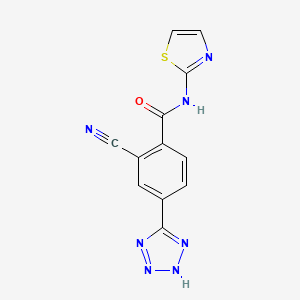
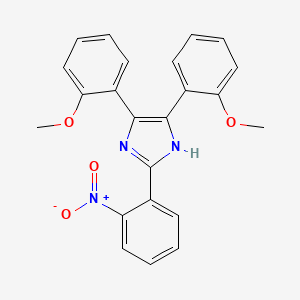
![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
